
L-Leucine, L-prolyl-L-alanyl-L-histidyl-L-tyrosyl-L-prolyl-L-methionyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, L-prolyl-L-alanyl-L-histidyl-L-tyrosyl-L-prolyl-L-methionyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-prolyl-L-alanyl-L-histidyl-L-tyrosyl-L-prolyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this peptide may involve
特性
CAS番号 |
362684-94-4 |
|---|---|
分子式 |
C39H57N9O9S |
分子量 |
828.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H57N9O9S/c1-22(2)17-31(39(56)57)47-35(52)28(13-16-58-4)44-37(54)32-8-6-15-48(32)38(55)30(18-24-9-11-26(49)12-10-24)46-36(53)29(19-25-20-40-21-42-25)45-33(50)23(3)43-34(51)27-7-5-14-41-27/h9-12,20-23,27-32,41,49H,5-8,13-19H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,50)(H,46,53)(H,47,52)(H,56,57)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChIキー |
XHTZPLXIGFMHSF-HVEPFCGMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]4CCCN4 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C4CCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



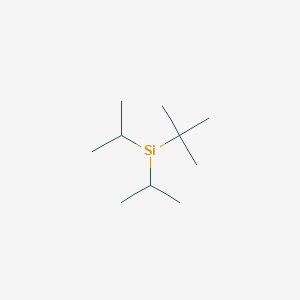

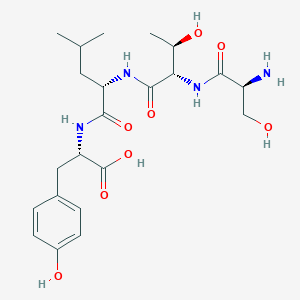
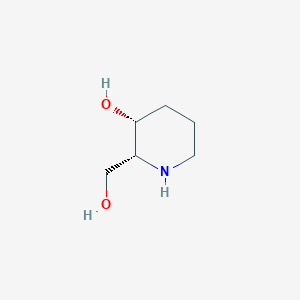
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
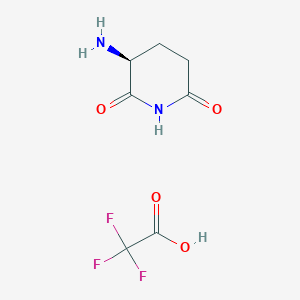

![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
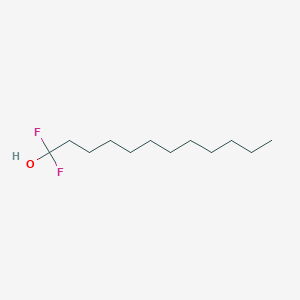

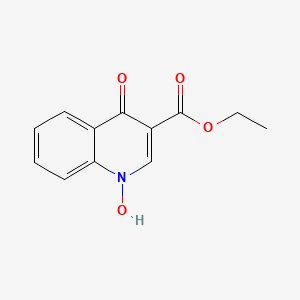
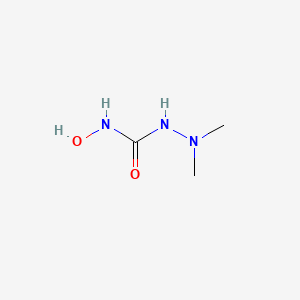
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
